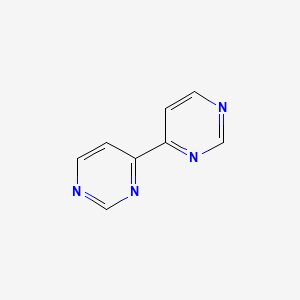

4,4'-Bipyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4,4'-Bipyrimidine and its derivatives often involves multi-component cascade reactions or improved synthetic methods like the Ullmann coupling. These methods allow for the regioselective construction of highly functionalized bipyrimidine derivatives, demonstrating the compound's adaptability in synthesis protocols (Chen et al., 2021), (Vlád & Horváth, 2002).

Molecular Structure Analysis

Structural studies of 4,4'-Bipyrimidine complexes reveal diverse coordination geometries and molecular architectures, from ladder-type polymers to heterometallic networks. These structures are significantly influenced by the ligand's coordination mode and the metal centers involved, illustrating the structural versatility of 4,4'-Bipyrimidine in forming complex structures (Beauchamp & Loeb, 2007).

Chemical Reactions and Properties

4,4'-Bipyrimidine participates in various chemical reactions, forming complexes with different metals and exhibiting diverse chemical behaviors. These reactions often lead to the formation of compounds with unique magnetic and photophysical properties, highlighting the ligand's role in developing materials with specific functional properties (Julve et al., 1993).

Physical Properties Analysis

The physical properties of 4,4'-Bipyrimidine derivatives, such as luminescence and magnetic behavior, are closely related to their molecular structure. These properties can be fine-tuned by modifying the ligand or the metal center, demonstrating the potential of 4,4'-Bipyrimidine-based compounds in applications like organic luminescent materials and magnetic materials (Zhang et al., 2022).

Chemical Properties Analysis

The chemical properties of 4,4'-Bipyrimidine complexes, including their reactivity and stability, are influenced by the nature of the coordinated metal and the ligand's electronic structure. These properties are crucial for their potential applications in catalysis, materials science, and coordination chemistry, underscoring the importance of understanding the chemical behavior of these complexes (Munno et al., 1996).

Wissenschaftliche Forschungsanwendungen

1. Coordination Polymers and Network Structures

4,4'-Bipyrimidine has been utilized in the synthesis of coordination polymers. Beauchamp and Loeb (2007) demonstrated that 4,4'-bipyrimidine can combine a chelating bipyridine group with two terminal donor atoms, forming a square planar complex with Ag(I). This complex can extend into a planar ladder-type polymer. Similarly, bis-coordination to an octahedral Co(II) center can yield a heterometallic 2D net, showcasing its versatility in building complex structures (Beauchamp & Loeb, 2007).

2. Anticancer Properties

Research by Martínez-Lillo et al. (2011) explored the anticancer properties of Re(IV) compounds formulated with 4,4'-bipyrimidine. These compounds exhibited potent antiproliferative activity against selected cancer cells, indicating its potential in cancer treatment (Martínez-Lillo et al., 2011).

3. Synthesis and Properties of Re(I) Tricarbonyl Complexes

Ioachim et al. (2006) synthesized a series of complexes involving 6,6'-diaryl-4,4'-bipyrimidine. These complexes exhibited significant redox and spectroscopic properties, which were influenced by the planarity of the 4,4'-bipyrimidine core and its substituents. This study underscores the importance of 4,4'-bipyrimidine in the development of complexes with varied properties (Ioachim, Medlycott, & Hanan, 2006).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyrimidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-5-11-7(1)8-2-4-10-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLCPYJWWDXRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178959 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bipyrimidine | |

CAS RN |

2426-94-0 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

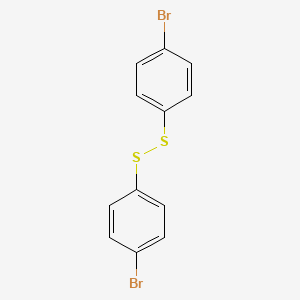

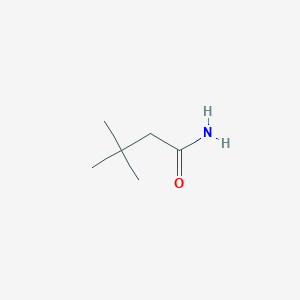

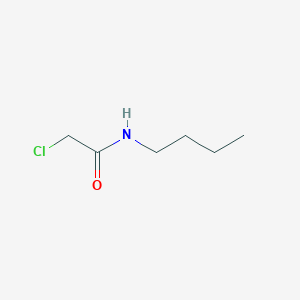

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

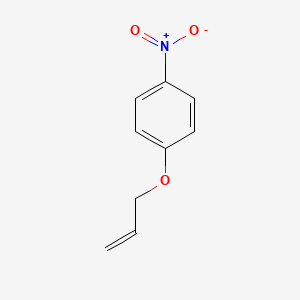

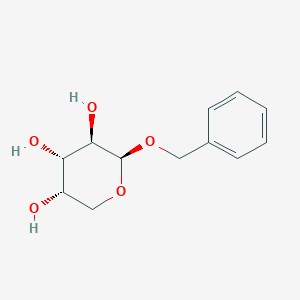

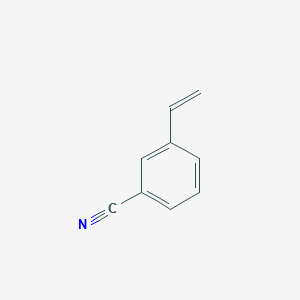

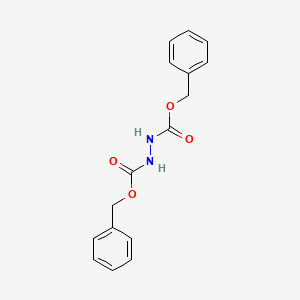

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)

![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)